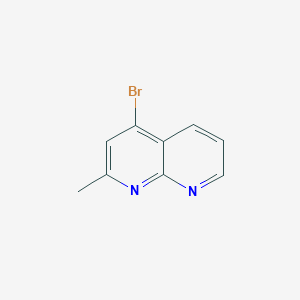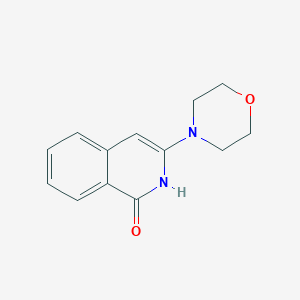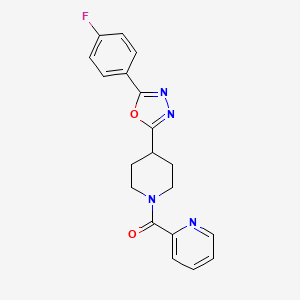![molecular formula C19H20N2O4S B2474655 phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate CAS No. 1281686-67-6](/img/structure/B2474655.png)
phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Scientific Research Applications
Insecticide and Pesticide Development
Phenylpyrazole insecticides, which share structural features with phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate, are potent inhibitors of the GABA-gated chloride channel in insects. These compounds, including fipronil, exhibit selective toxicity towards insects over mammals, making them valuable in developing new insecticides with minimal environmental impact (Cole, Nicholson, & Casida, 1993).
Anticancer Research
Phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown significant cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, demonstrating potential as anticancer agents. The presence of a sulfonyl group, similar to the target compound, suggests these molecules' relevance in designing new cancer therapies (Ravichandiran et al., 2019).
Advanced Materials and Membrane Technology
Sulfonated poly(ether ether ketone) materials with pendant carboxyl groups have been developed for direct methanol fuel cell applications. These materials exhibit high proton conductivity and methanol permeability, indicating their potential in energy technologies. The incorporation of sulfonyl and carboxylate groups contributes to their high performance and selectivity (Li et al., 2009).
Fluorescent Probes for Biological Studies
Dapoxyl dyes, containing sulfonyl groups, have been developed as fluorescent solvatochromic probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes. Their high fluorescence quantum yields and large Stokes shift make them excellent candidates for ultrasensitive probes (Diwu et al., 1997).
Proton Conductivity and Sensing Applications
Lanthanide-organic frameworks with sulfonate-carboxylate ligands demonstrate significant proton conductivity and luminescent sensing of metal ions. These materials' hydrophilic sulfonate groups enhance proton conductivity, making them suitable for humidity sensors and potential applications in luminescent sensing technologies (Zhou et al., 2016).
properties
IUPAC Name |
phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-19(25-18-9-5-2-6-10-18)20-12-14-21(15-13-20)26(23,24)16-11-17-7-3-1-4-8-17/h1-11,16H,12-15H2/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFDJEMPLZKHJJ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)OC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)OC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

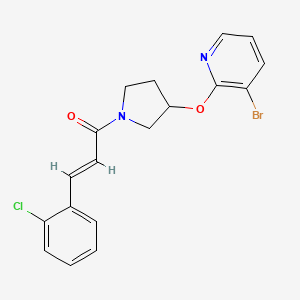
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)
![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)
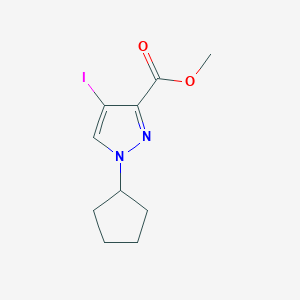
![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
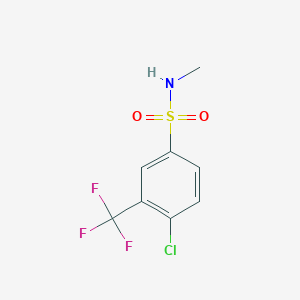
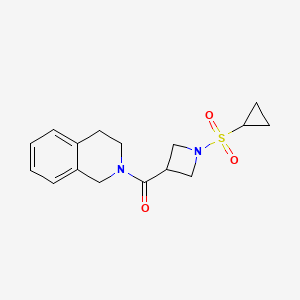
![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)
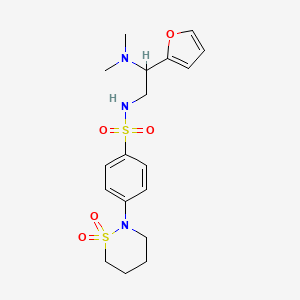
![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)
![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474588.png)
